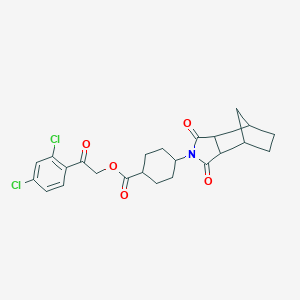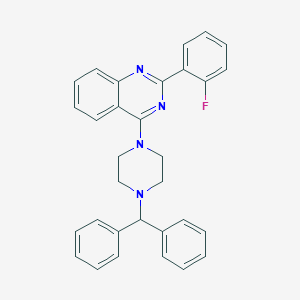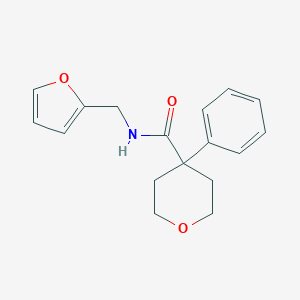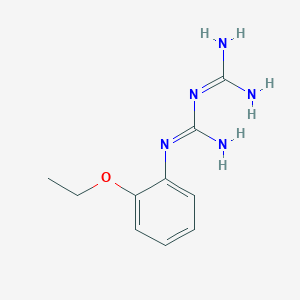![molecular formula C24H20N2OS B431908 2-[(4,7-Dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone CAS No. 524056-37-9](/img/structure/B431908.png)
2-[(4,7-Dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,7-dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone is a stilbenoid.
Scientific Research Applications
Fused Nitrogen-Containing Heterocycles
- Research by Mamedov et al. (2009) investigated thiazolo[3,4-a]quinoxalines, which are related to the compound . They explored the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with various phenylenediamines, leading to different isomeric thiazolo[3,4-a]quinoxalines (Mamedov et al., 2009).
Synthesis and Molecular Structure of Quinazoline Derivatives
- Kornicka et al. (2004) focused on synthesizing novel quinazoline derivatives with potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors. This research contributes to understanding the chemical properties and potential applications of quinazoline-related compounds (Kornicka, Sa̧czewski, & Gdaniec, 2004).
Oxidative Cyclocondensation of Thio(seleno)-amides and Ureas
- Shakhidoyatov et al. (1996) discovered that 2-thioxo-4-quinazolone, closely related to the compound , can undergo oxidative cyclocondensation to form complex structures. This provides insights into the chemical behavior of similar compounds under specific conditions (Shakhidoyatov, Urakov, Mukarramov, Ashirmatov, & Bruskov, 1996).
Quinazolinyl Chalcone Derivatives
- Yan et al. (2015) synthesized quinazolin-ylamino phenyl propenyl ketone derivatives, which are structurally related to the compound . They focused on optimizing the synthesis conditions and characterizing the intermediates and final products, contributing to the understanding of quinazoline derivatives' synthesis and properties (Yan et al., 2015).
Antibacterial Evaluation of PhenylthiazolylQuinazolin-4(3h)-One Derivatives
- Research by Badwaik et al. (2009) involved the synthesis and evaluation of novel phenylthiazole and quinazoline combination derivatives for antibacterial activity. This demonstrates the potential biomedical applications of quinazoline-related compounds (Badwaik, Sonkar, Singh, Rajpal, Sisodiya, & Pandey, 2009).
Synthesis and Antineoplastic Properties of Quinazolin-4(3H)-Ones
- Markosyan et al. (2014) explored the synthesis of 3-substituted 5,5-dimethylbenzo[h]Quinazolin-4(3H)-Ones and studied their antineoplastic properties. This provides a perspective on the potential use of quinazoline derivatives in cancer therapy (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).
properties
CAS RN |
524056-37-9 |
|---|---|
Product Name |
2-[(4,7-Dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone |
Molecular Formula |
C24H20N2OS |
Molecular Weight |
384.5g/mol |
IUPAC Name |
2-(4,7-dimethylquinazolin-2-yl)sulfanyl-1,2-diphenylethanone |
InChI |
InChI=1S/C24H20N2OS/c1-16-13-14-20-17(2)25-24(26-21(20)15-16)28-23(19-11-7-4-8-12-19)22(27)18-9-5-3-6-10-18/h3-15,23H,1-2H3 |
InChI Key |
WQPKOZUXNMBWLU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(3-Methylpiperidin-1-yl)quinazolin-2-yl]phenol](/img/structure/B431876.png)
![4-([1,1'-Biphenyl]-4-yloxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B431883.png)
![N-(4-fluorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B431884.png)
![Methyl 4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]benzoate](/img/structure/B431886.png)
![2-{[4-allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B431890.png)
![2-[(5-benzhydryl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B431891.png)

![3-(2-chlorophenyl)-6-iodo-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B431895.png)
![2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B431899.png)
![2-(2,4-Dichlorophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B431902.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-chlorobenzoate](/img/structure/B431910.png)